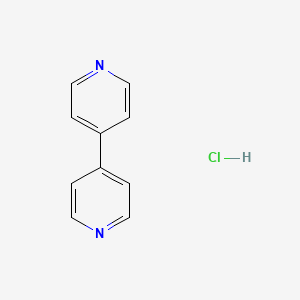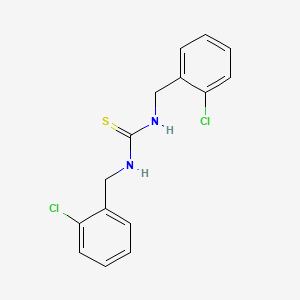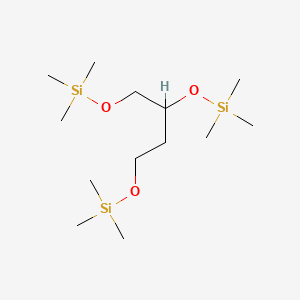
Butane, 1,2,4-tris(trimethylsiloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane, 1,2,4-tris(trimethylsiloxy)-, also known as 1,2,4-Butanetriol, 3TMS derivative, is a chemical compound with the molecular formula C13H34O3Si3 and a molecular weight of 322.6638 g/mol . This compound is characterized by the presence of three trimethylsiloxy groups attached to a butane backbone.
Vorbereitungsmethoden
The synthesis of Butane, 1,2,4-tris(trimethylsiloxy)- typically involves the reaction of 1,2,4-butanetriol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
1,2,4-Butanetriol+3(CH3)3SiCl→Butane, 1,2,4-tris(trimethylsiloxy)-+3HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques.
Analyse Chemischer Reaktionen
Butane, 1,2,4-tris(trimethylsiloxy)- undergoes various chemical reactions, including:
Hydrolysis: The trimethylsiloxy groups can be hydrolyzed to yield 1,2,4-butanetriol and trimethylsilanol.
Substitution: The trimethylsiloxy groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The butane backbone can undergo oxidation and reduction reactions, although these are less common compared to reactions involving the trimethylsiloxy groups.
Common reagents used in these reactions include water or acids for hydrolysis, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Butane, 1,2,4-tris(trimethylsiloxy)- has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions at other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, where the trimethylsiloxy groups protect hydroxyl groups during multi-step syntheses.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Butane, 1,2,4-tris(trimethylsiloxy)- primarily involves the reactivity of the trimethylsiloxy groups. These groups can be easily removed under acidic or basic conditions, revealing the underlying hydroxyl groups. This property is exploited in organic synthesis to protect hydroxyl groups temporarily. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Butane, 1,2,4-tris(trimethylsiloxy)- can be compared with other similar compounds such as:
Butane, 1,2,3-tris(trimethylsiloxy)-: This compound has a similar structure but with the trimethylsiloxy groups attached to different positions on the butane backbone.
Butane, 1,2,4-triol: The parent compound without the trimethylsiloxy groups, which is more reactive and less stable under certain conditions.
The uniqueness of Butane, 1,2,4-tris(trimethylsiloxy)- lies in its specific substitution pattern, which provides distinct reactivity and stability compared to its analogs.
Eigenschaften
CAS-Nummer |
33581-75-8 |
|---|---|
Molekularformel |
C13H34O3Si3 |
Molekulargewicht |
322.66 g/mol |
IUPAC-Name |
1,4-bis(trimethylsilyloxy)butan-2-yloxy-trimethylsilane |
InChI |
InChI=1S/C13H34O3Si3/c1-17(2,3)14-11-10-13(16-19(7,8)9)12-15-18(4,5)6/h13H,10-12H2,1-9H3 |
InChI-Schlüssel |
ZWTQGTCQGKKVSN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCCC(CO[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


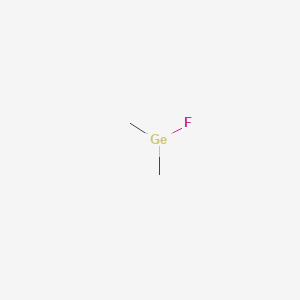
![1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro-](/img/structure/B14683099.png)
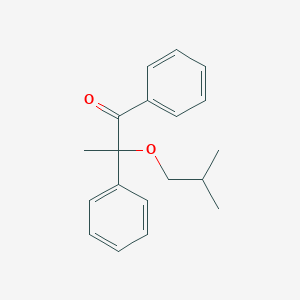




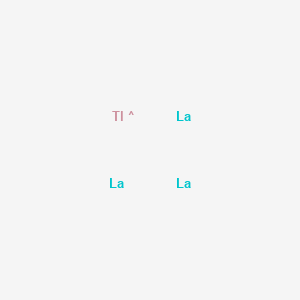

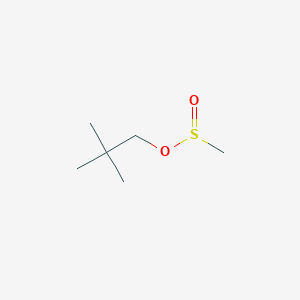

![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)
